Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Descripción

Structural Overview and Nomenclature

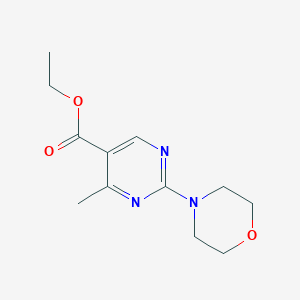

This compound exhibits a complex heterocyclic structure that combines three distinct chemical moieties within its framework. The compound features a pyrimidine ring system as its central core, substituted at the 2-position with a morpholine group, at the 4-position with a methyl group, and at the 5-position with an ethyl carboxylate ester functionality. The International Union of Pure and Applied Chemistry name for this compound is ethyl 4-methyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate, reflecting the systematic nomenclature conventions for heterocyclic compounds.

The molecular structure can be described through its Simplified Molecular Input Line Entry System code: O=C(C1=CN=C(N2CCOCC2)N=C1C)OCC, which provides a standardized representation of the compound's connectivity. The three-dimensional conformation of the molecule is influenced by the chair-like structure of the morpholine ring, which adopts a configuration similar to cyclohexane, with the nitrogen and oxygen atoms providing specific spatial orientations that affect the compound's overall molecular geometry.

Table 1: Molecular Properties of this compound

The pyrimidine ring system within the compound contains nitrogen atoms at positions 1 and 3, distinguishing it from other diazine isomers such as pyrazine and pyridazine. This positioning of nitrogen atoms creates specific electronic properties that influence the compound's reactivity and potential for hydrogen bonding interactions. The morpholine substituent at the 2-position introduces both nitrogen and oxygen heteroatoms, creating a six-membered saturated ring that can participate in various intermolecular interactions.

The ethyl carboxylate group at the 5-position serves multiple functions within the molecular structure. It provides a site for potential hydrolysis reactions, offers opportunities for hydrogen bonding through its carbonyl oxygen, and contributes to the overall lipophilicity of the molecule. The ester functionality also represents a potential metabolic site, where enzymatic cleavage could generate the corresponding carboxylic acid derivative.

Historical Context in Pyrimidine-Based Drug Discovery

The development of pyrimidine-based compounds in pharmaceutical research has a rich history spanning over a century, with the first pyrimidine derivative, alloxan, being isolated in 1818 through the oxidation of uric acid. The systematic study of pyrimidines began in 1884 with Pinner's work on condensing ethyl acetoacetate with amidines, establishing foundational synthetic methodologies that continue to influence modern drug discovery approaches. The recognition of pyrimidines as fundamental components of nucleic acids, including cytosine, thymine, and uracil, further elevated their importance in biological and medicinal chemistry research.

The evolution of pyrimidine chemistry in drug discovery has been marked by several significant milestones. Gabriel and Colman's preparation of the parent pyrimidine compound in 1900 provided researchers with access to the basic scaffold for structural modifications. Subsequent decades witnessed the development of barbituric acid derivatives, which became important therapeutic agents, and the emergence of thiamine (vitamin B1) as a pyrimidine-containing essential nutrient.

Table 2: Historical Milestones in Pyrimidine Drug Discovery

Recent advances in pyrimidine-based drug discovery have focused on developing compounds with enhanced selectivity and reduced toxicity profiles. The incorporation of various substituents, including morpholine groups, has emerged as a strategy to modulate the pharmacological properties of pyrimidine derivatives. Research has demonstrated that pyrimidine analogs exhibit diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, making them versatile scaffolds for therapeutic development.

The contemporary approach to pyrimidine drug discovery emphasizes structure-activity relationship studies to optimize biological activity while minimizing adverse effects. Medicinal chemists have recognized that specific substitution patterns on the pyrimidine ring can dramatically influence the compound's interaction with biological targets. The development of this compound represents part of this ongoing effort to create structurally diverse pyrimidine derivatives with potential therapeutic applications.

Role of Morpholine and Pyrimidine Moieties in Medicinal Chemistry

The morpholine moiety has established itself as a privileged pharmacophore in medicinal chemistry due to its unique combination of chemical properties and biological activities. This six-membered heterocyclic ring containing both nitrogen and oxygen atoms provides a versatile platform for drug design, offering opportunities for hydrogen bonding, electrostatic interactions, and hydrophobic contacts with biological targets. The chair-like conformation of morpholine, similar to cyclohexane, allows for predictable three-dimensional positioning of substituents, facilitating rational drug design approaches.

Research has demonstrated that morpholine incorporation into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties. The nitrogen atom in morpholine can act as a proton acceptor in acidic environments, while the oxygen atom contributes to the overall polarity of the molecule. This dual functionality enables morpholine-containing compounds to interact effectively with various biological targets through multiple binding mechanisms.

Table 3: Pharmacological Activities of Morpholine-Containing Compounds

The pyrimidine scaffold contributes complementary properties to the morpholine moiety in hybrid molecules. Pyrimidines serve as bioisosteres for purines in many biological systems, allowing them to interact with enzymes and receptors that normally recognize purine substrates. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, enabling various chemical modifications that can fine-tune biological activity.

Contemporary research has highlighted the synergistic effects that can arise from combining morpholine and pyrimidine moieties within single molecular entities. The morpholine group can enhance solubility and bioavailability, while the pyrimidine ring provides specific binding interactions with target proteins. This combination has proven particularly valuable in the development of kinase inhibitors, where the pyrimidine ring can occupy the adenine-binding pocket while the morpholine group extends into adjacent binding regions.

The strategic positioning of these moieties within this compound creates a molecular architecture that capitalizes on the beneficial properties of both components. The 2-position substitution of the pyrimidine ring with morpholine maintains the electronic properties of the heterocyclic core while introducing additional sites for molecular recognition. The presence of the ethyl carboxylate group at the 5-position further diversifies the compound's interaction profile, providing opportunities for ester hydrolysis and subsequent bioactivation.

Propiedades

IUPAC Name |

ethyl 4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-18-11(16)10-8-13-12(14-9(10)2)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGOAHHHDBIXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506083 | |

| Record name | Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78318-44-2 | |

| Record name | Ethyl 4-methyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78318-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation via Direct Reaction of Pyrimidine Precursors with Morpholine

This method involves the nucleophilic substitution of a pyrimidine derivative with morpholine to introduce the morpholino substituent at the 2-position of the pyrimidine ring.

Method A and B (Turgunalieva et al., 2024):

- Starting Materials: Pyrimidine derivatives 3a or 3b (1 mmol) reacted with morpholine (10 mmol).

- Conditions:

- Method A: Heating the mixture for 8 hours (solvent evaporated under vacuum afterward).

- Method B: Heating at 150 °C for 8 hours.

- Work-up: The residue is triturated with water, filtered, dried, and recrystallized from 2-propanol.

- Yields: Both methods yield 18% of the product as grey crystals.

- Physical Properties: Melting points 87–93 °C (Method A), 90–93 °C (Method B).

- Spectral Data: 1H NMR shows characteristic signals for the ethyl ester group (triplet at ~1.37 ppm), methyl group singlet at ~2.65 ppm, and morpholine methylene protons as multiplets around 3.5–4.1 ppm.

This approach highlights the direct substitution of morpholine onto a preformed pyrimidine ring, although the yields are modest (18%) and require prolonged heating.

Synthesis from Morpholine-4-carboximidamide and Ethyl 2-(ethoxymethylene)acetoacetate

An alternative synthetic route involves the condensation of morpholine-4-carboximidamide with ethyl 2-(ethoxymethylene)acetoacetate to form the pyrimidine ring system bearing the morpholine substituent.

- Reaction Conditions: Sodium ethanolate in ethanol as base, room temperature for 30 minutes, followed by cooling at 4 °C for 24 hours.

- Yield: Reported yield is 74%, significantly higher than the direct substitution method.

- Reference: Kristen and Raddatz (1981) describe this method in detail, indicating a more efficient synthesis route.

- Advantages: This method forms the pyrimidine core and introduces the morpholine substituent in one step, improving overall efficiency.

- Molecular Formula: C12H17N3O3; Molecular Weight: 251.28 g/mol.

Notes on Purification and Characterization

- Recrystallization: Commonly performed from 2-propanol to obtain pure crystalline products.

- Spectroscopic Analysis: 1H NMR spectra are consistent with the expected chemical environments, including ethyl ester protons, methyl substituents on the pyrimidine ring, and morpholine methylene groups.

- Melting Point: Used as a purity indicator, with reported ranges around 87–93 °C for ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate.

Summary Table of Preparation Methods

Research Findings and Analysis

- The direct substitution methods (Method A and B) provide a straightforward synthetic approach but suffer from low yields and require prolonged heating.

- The condensation method using morpholine-4-carboximidamide and ethyl 2-(ethoxymethylene)acetoacetate offers a more efficient and higher-yielding synthesis, likely due to simultaneous ring formation and substitution.

- Reaction conditions such as solvent choice, temperature, and molar ratios significantly influence yield and purity.

- Purification by recrystallization from 2-propanol is effective for isolating the target compound in pure form.

- Spectroscopic data confirm the successful introduction of the morpholine ring and the presence of the ethyl ester group.

Análisis De Reacciones Químicas

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

EMMPC serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Potential

Recent studies have indicated that compounds similar to EMMPC exhibit significant anticancer activity. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting that EMMPC may also have similar properties due to its structural analogies with known active compounds .

Enzyme Inhibition

EMMPC has been investigated for its potential as an enzyme inhibitor. The presence of the morpholine moiety enhances its solubility and ability to interact with biological macromolecules. Preliminary data suggest that it may inhibit specific enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers.

Biochemical Research

In biochemical research, EMMPC is utilized for investigating enzyme activity and cellular signaling pathways. Its interactions with enzymes can provide insights into mechanisms of action for various biological processes.

Interaction Studies

Studies focusing on EMMPC's binding affinity to biological targets have shown promise. The compound's ability to modulate enzyme activity or alter cellular signaling pathways can lead to significant implications for drug development .

Synthesis of Derivatives

EMMPC can participate in nucleophilic substitutions and acylation reactions due to its carboxylate functional group. This allows researchers to create various derivatives that may exhibit altered biological properties or improved pharmacokinetics .

Synthetic Chemistry

In synthetic chemistry, EMMPC is recognized for its utility in creating complex heterocyclic compounds.

Synthetic Routes

The synthesis of EMMPC typically involves multi-step organic reactions, including the reaction of 4-methyl-2-morpholinopyrimidine-5-carboxylic acid with ethanol . Various methods can be optimized based on available starting materials and desired yields.

Building Block for Complex Structures

EMMPC is leveraged as an intermediate in the synthesis of other heterocyclic compounds, which may have enhanced pharmacological properties compared to simpler structures.

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate can be compared with similar compounds such as:

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate: This compound has a chlorine atom instead of a methyl group, which can significantly alter its chemical properties and reactivity.

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (EMMPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

EMMPC possesses a morpholine ring and a pyrimidine core, which are significant for its biological activity. The structure can be represented as follows:

The presence of the morpholine moiety is crucial for enhancing the compound's interaction with biological targets, particularly in the central nervous system (CNS) and cancer treatment.

Anticancer Activity

Recent studies have indicated that EMMPC exhibits promising anticancer properties. For instance, it has been shown to inhibit various cancer cell lines, demonstrating significant cytotoxic effects. A notable study reported that EMMPC had an IC50 value of against specific cancer cell lines, indicating potent activity compared to other compounds in its class .

Table 1: Anticancer Activity of EMMPC

| Cell Line | IC50 (nM) |

|---|---|

| HCT-15 | 80 |

| HT29 | 200 |

| HeLa | 100 |

| MDA-MB-468 | 150 |

Antibacterial Activity

In addition to its anticancer effects, EMMPC has been investigated for its antibacterial properties. It showed efficacy against several ophthalmic bacteria, suggesting potential applications in treating bacterial infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 2: Antibacterial Activity of EMMPC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

The SAR analysis of EMMPC highlights the importance of specific structural features in modulating its biological activity. Research indicates that modifications to the morpholine or pyrimidine rings can significantly affect potency. For example, substituting different groups at the R1 and R2 positions on the pyrimidine ring has led to variations in inhibitory activity against target enzymes .

Table 3: SAR Analysis of EMMPC Derivatives

| Compound | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| EMMPC | Ethyl | Methyl | 72 |

| Compound A | Propyl | Methyl | 50 |

| Compound B | Ethyl | Isopropyl | 30 |

Case Study 1: CNS Activity

A study focused on the CNS activity of morpholine derivatives, including EMMPC, revealed that compounds with a morpholine moiety exhibited enhanced binding to receptors involved in mood regulation and neurodegenerative diseases . This suggests that EMMPC could be further explored for its potential in treating conditions such as depression or Alzheimer's disease.

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that EMMPC administered at doses of showed low hepatotoxicity while effectively reducing tumor growth in mouse models. This highlights its therapeutic potential and safety profile for further clinical development .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate, and how do reaction conditions affect yield?

Two primary methods are documented:

- Method A : Heating 1 mmol of precursor 3a with 10 mmol morpholine for 8 hours, followed by trituration with water and recrystallization from 2-propanol, yielding 18% as a grey powder (m.p. 87–93°C) .

- Method B : Heating precursor 3b with morpholine at 150°C for 8 hours, yielding 18% as grey crystals (m.p. 90–93°C) . Both methods suffer from low yields (~18%), suggesting inherent challenges in cyclization or purification. Researchers should explore temperature optimization, solvent selection, or catalytic additives to improve efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying morpholine ring puckering and pyrimidine planarity .

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., methyl and morpholine groups). Compare chemical shifts with analogous pyrimidine derivatives .

- Melting Point Analysis : Note discrepancies in reported melting ranges (87–93°C vs. 90–93°C) between Method A and B, which may reflect polymorphic forms or purity levels .

Q. What are the key pharmacological or chemical applications of this compound?

While direct studies are limited, its pyrimidine core and morpholine substituent suggest potential as:

- A kinase inhibitor intermediate , given structural similarities to ATP-binding site-targeting molecules .

- A building block for heterocyclic libraries , leveraging its reactivity at the ester and pyrimidine positions .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields and purity issues?

- Catalytic Screening : Test bases (e.g., DBU) or Lewis acids (e.g., ZnCl) to accelerate morpholine substitution.

- Solvent Engineering : Replace 2-propanol with EtOH/water mixtures to enhance crystal nucleation .

- In-line Analytics : Employ HPLC-MS to monitor reaction progress and identify byproducts (e.g., uncyclized intermediates) .

Q. How to resolve contradictions in reported physicochemical data (e.g., melting points)?

- Recrystallization Studies : Compare recrystallization solvents (e.g., acetone vs. 2-propanol) to isolate polymorphs and validate purity via DSC .

- Microscopy : Use polarized light microscopy to distinguish crystalline vs. amorphous phases in Method A (grey powder) vs. Method B (grey crystals) .

Q. What computational approaches are suitable for modeling its interactions in drug discovery?

- Conformational Analysis : Apply Cremer-Pople puckering parameters to model the morpholine ring’s chair/twist-boat conformations .

- Docking Simulations : Use AutoDock Vina to predict binding affinities against kinase targets, guided by its pyrimidine-ester pharmacophore .

Q. How to address challenges in XRD refinement for this compound?

- Disorder Modeling : Use SHELXL’s PART and SUMP commands to resolve disordered morpholine or ester groups .

- Validation Tools : Apply checkCIF/PLATON to flag outliers in bond lengths/angles, ensuring compliance with IUCr standards .

Q. What strategies mitigate regioselectivity issues during pyrimidine functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.